molecular formula C5H6N2O2 B3057976 5-Amino-1H-pyrrole-2-carboxylic acid CAS No. 869116-45-0

5-Amino-1H-pyrrole-2-carboxylic acid

Cat. No. B3057976
CAS RN: 869116-45-0
M. Wt: 126.11 g/mol
InChI Key: RXAHTXGBWNYBQI-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H6N2O2 . It has an average mass of 126.113 Da and a monoisotopic mass of 126.042931 Da . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 5-Amino-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds, and a carboxylic acid group . The presence of the amino group at the 5th position differentiates it from other pyrrole derivatives .


Chemical Reactions Analysis

Pyrrole compounds, including 5-Amino-1H-pyrrole-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

5-Amino-1H-pyrrole-2-carboxylic acid is a white to yellow solid . It has a molecular formula of C5H6N2O2, an average mass of 126.113 Da, and a monoisotopic mass of 126.042931 Da .

Scientific Research Applications

Synthesis of Key Intermediates

5-Amino-1H-pyrrole-2-carboxylic acid derivatives serve as crucial intermediates in synthesizing various compounds. For instance, they are instrumental in the synthesis of HIV-1 entry inhibitors like NBD-11021 and NBD-14010, showcasing their importance in medicinal chemistry for developing antiviral drugs (Belov et al., 2017).

Molecular Tagging and Labeling

This compound has also been used in the development of innovative tagging and labeling techniques for biomolecules. A notable example is the reaction of amino acids with 5-formyl-1H-pyrrole-2-carboxylic acid to produce a derivatized tag with latent coloring capabilities, which can be activated to produce a red pyrrolizin-3-one tag, useful for analytical and diagnostic purposes (Abell et al., 2002).

Ligand in Catalytic Reactions

Moreover, pyrrole-2-carboxylic acid derivatives, closely related to 5-amino-1H-pyrrole-2-carboxylic acid, have been used as effective ligands in catalytic reactions, such as the Cu-catalyzed monoarylation of anilines, demonstrating their versatility in facilitating complex chemical transformations (Altman et al., 2008).

Development of Bioactive Compounds

This compound is also a precursor in synthesizing bioactive molecules. For example, pyrrole derivatives have been synthesized for their broad spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties, highlighting their potential in drug discovery and development (Patel et al., 2012).

Safety and Hazards

While specific safety and hazard information for 5-Amino-1H-pyrrole-2-carboxylic acid is not available in the retrieved sources, general precautions should be taken while handling it, such as avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

5-amino-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAHTXGBWNYBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621712
Record name 5-Amino-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869116-45-0
Record name 5-Amino-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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